L-Alanine Exhibits 16.7-Fold Higher Binding Affinity for Taste Receptors than D-Alanine
In a direct biochemical binding study using a sedimentable fraction from catfish taste epithelium, L-Alanine demonstrated significantly higher affinity for the primary binding site compared to its enantiomer, D-Alanine. This quantifiable difference in molecular recognition underscores the functional non-equivalence of the two enantiomers at the receptor level [1].
| Evidence Dimension | Binding Affinity (Dissociation Constant, Kd-app) |
|---|---|
| Target Compound Data | 1.5 µM |
| Comparator Or Baseline | D-Alanine: 25 µM |
| Quantified Difference | L-Alanine binds with ~16.7-fold higher affinity (lower Kd) |
| Conditions | In vitro binding assay using a sedimentable fraction (P2) from Ictalurus punctatus (catfish) taste epithelium |
Why This Matters
This 16.7-fold difference in receptor binding affinity demonstrates that L- and D-alanine are not functionally equivalent, which is critical for applications in taste modulation research, biosensor development, and studies of enantiomer-specific signaling pathways.
- [1] Brand, J. G., Bryant, B. P., Cagan, R. H., & Kalinoski, D. L. (1987). Biochemical studies of taste sensation. XIII. Enantiomeric specificity of alanine taste receptor sites in catfish, Ictalurus punctatus. Brain Research, 416(1), 119-128. View Source
